Computed Lipophilicity (XLogP): 862649-89-6 vs. Non-Chlorinated Analog
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has a computed XLogP of 4.0, whereas the non-chlorinated analog 2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7) has an XLogP of 3.3 [1][2]. The 0.7 log-unit increase represents a roughly 5-fold higher predicted partition coefficient, which can significantly influence membrane permeability and plasma protein binding profiles in cellular assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.0 |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 181048-49-7): XLogP = 3.3 |
| Quantified Difference | ΔXLogP = +0.7 (approximately 5-fold higher partition) |
| Conditions | PubChem computed XLogP (version 3.0) using topological method |
Why This Matters
A higher logP is desirable when targeting hydrophobic enzyme pockets or when passive membrane permeability is rate-limiting; researchers selecting a 2-arylquinoline-4-carboxylic acid for CNS or intracellular targets should prefer 862649-89-6 over the non-chlorinated analog.
- [1] PubChem Compound Summary CID 4297502: 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved 2026-05-05. View Source
- [2] PubChem Compound Summary CID 753101: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved 2026-05-05. View Source
